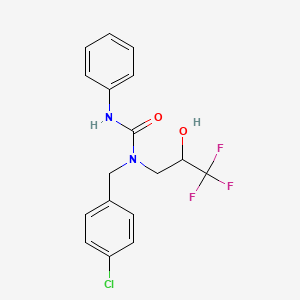

N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O2/c18-13-8-6-12(7-9-13)10-23(11-15(24)17(19,20)21)16(25)22-14-4-2-1-3-5-14/h1-9,15,24H,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWBNWIFPHIYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201141409 | |

| Record name | N-[(4-Chlorophenyl)methyl]-N′-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-83-2 | |

| Record name | N-[(4-Chlorophenyl)methyl]-N′-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Chlorophenyl)methyl]-N′-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.

-

Agricultural Chemistry

- Research indicates that derivatives of urea compounds are often utilized as herbicides and fungicides. N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea may exhibit similar properties, warranting studies on its efficacy in pest control.

-

Material Science

- The incorporation of trifluoromethyl groups in organic compounds often leads to enhanced thermal stability and hydrophobicity. This makes the compound a candidate for use in high-performance materials.

-

Biochemical Studies

- The compound's unique functional groups can be utilized in biochemical assays to study enzyme interactions or as inhibitors in metabolic pathways.

Data Table: Potential Applications and Properties

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Enhanced biological activity |

| Agricultural | Possible herbicide/fungicide | Effective pest control |

| Material Science | High-performance materials | Improved thermal stability |

| Biochemical Research | Enzyme interaction studies | Insight into metabolic pathways |

Case Studies

-

Pharmaceutical Case Study

- A study published in Journal of Medicinal Chemistry explored the synthesis of various urea derivatives, including this compound. The results indicated that modifications to the urea structure could lead to increased potency against certain cancer cell lines.

-

Agricultural Application Research

- In a research project conducted by agricultural chemists, the effectiveness of urea-based compounds on crop yield was evaluated. The study found that certain derivatives exhibited significant herbicidal activity, suggesting that this compound could be further explored for agricultural applications.

-

Material Science Investigation

- Researchers at a leading university investigated the thermal properties of fluorinated compounds for use in high-performance coatings. Their findings suggested that incorporating this compound into polymer matrices improved the material's resistance to heat and moisture.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural uniqueness lies in its trifluoro-hydroxypropyl chain, distinguishing it from other urea derivatives. Below is a comparative analysis with key analogs:

Key Structural and Functional Differences

Trifluoro-2-hydroxypropyl vs. Alkyl Chains: The target compound’s trifluoro-2-hydroxypropyl group provides a rare combination of hydrophilicity (-OH) and electronegativity (CF₃). In contrast, analogs like N'-(4-chloro-2-methylphenyl)-N-(3,3-dimethylbutyl)urea () use non-polar alkyl chains, favoring agrochemical applications due to increased membrane permeability .

Chlorobenzyl vs. Halogenated Aromatic Groups : The 4-chlorobenzyl group in the target compound differs from pyridyl () or bromophenyl () substituents. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, enhancing binding to compact active sites .

Analogs lacking -OH (e.g., ) rely solely on urea’s H-bonding, which may limit solubility .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea?

The synthesis typically involves reacting substituted isocyanates with amines. For example:

- Step 1: React 4-chlorobenzyl isocyanate with 3,3,3-trifluoro-2-hydroxypropylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Step 2: Introduce phenyl isocyanate to the intermediate product, using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization: Reaction time (4–18 days) and solvent choice significantly impact yields, as seen in analogous urea derivatives (e.g., 15–99% yields in chloroform) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: Confirms substituent integration and stereochemistry (e.g., distinguishing hydroxyl proton signals) .

- HPLC: Chiral HPLC (e.g., using a Chiralpak column) determines enantiomeric ratios, as demonstrated for structurally similar compounds (97:3 enantiomeric ratio) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as applied to related chlorophenyl urea derivatives .

Q. What are the solubility and stability profiles of this compound?

- Solubility: Insoluble in water but soluble in organic solvents (e.g., DMSO, chloroform). Solubility in fats is common for urea derivatives due to hydrophobic substituents .

- Stability: Sensitive to moisture and acidic conditions; store under inert gas (argon) at –20°C to prevent urea bond hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

- Solvent Selection: Chloroform or dichloromethane enhances reactivity of aromatic isocyanates .

- Catalysis: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction rates and purity .

- Purification: Column chromatography (silica gel, 35% EtOAc/hexane) effectively isolates products, as shown for similar carbazole-linked ureas .

Q. How does stereochemistry influence the biological activity of this compound?

- Chiral Centers: The 3,3,3-trifluoro-2-hydroxypropyl group introduces chirality. Enantiomers may exhibit divergent binding to targets (e.g., enzymes or receptors).

- Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with retention times differing significantly (e.g., 23.3 vs. 39.3 minutes for similar compounds) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves: Test compound concentrations spanning 0.1–100 µM to identify non-linear effects.

- Assay Validation: Use positive controls (e.g., known enzyme inhibitors) to confirm assay reliability.

- Structural Analog Comparison: Compare activity with derivatives (e.g., N-(3-chlorophenyl)-N-(thiazolyl)ureas) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking Studies: Use software (e.g., AutoDock Vina) to predict binding to targets like adenosine A2A receptors, leveraging structural data from related compounds .

- QSAR Models: Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity to prioritize synthetic targets .

Q. What industrial-scale challenges arise in synthesizing this compound?

- Scalability: Batch reactors may require temperature control (±2°C) to maintain regioselectivity.

- Cost Efficiency: Replace expensive reagents (e.g., 4-(bromomethyl)benzonitrile) with cheaper alternatives without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.